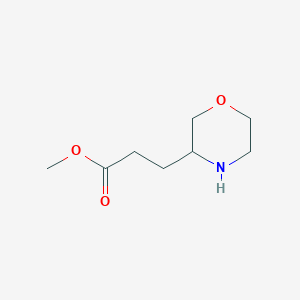

3-Morpholin-3-YL-propionic acid methyl ester

CAS No.: 885273-99-4

Cat. No.: VC13521594

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885273-99-4 |

|---|---|

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | methyl 3-morpholin-3-ylpropanoate |

| Standard InChI | InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-12-5-4-9-7/h7,9H,2-6H2,1H3 |

| Standard InChI Key | MANALXBUJYRREW-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1COCCN1 |

| Canonical SMILES | COC(=O)CCC1COCCN1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, methyl 3-morpholin-3-ylpropanoate hydrochloride, reflects its esterified carboxylic acid group and tertiary amine-containing morpholine moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 209.67 g/mol | PubChem |

| SMILES Notation | COC(=O)CCC1COCCN1.Cl | PubChem |

| InChIKey | QNTXBCFFZSVYQQ-UHFFFAOYSA-N | PubChem |

The morpholine ring adopts a chair conformation, while the ester group enhances solubility in polar aprotic solvents . X-ray crystallography of related esters confirms planar geometry around the carbonyl group, facilitating nucleophilic acyl substitutions .

Spectroscopic Data

While direct spectral data for this compound is limited, analogs such as methyl 3-methoxypropanoate () exhibit characteristic IR absorptions at 1,740 cm (ester C=O stretch) and 1,250 cm (C–O–C asymmetric stretch) . -NMR of similar morpholine derivatives shows resonances at δ 3.6–3.7 ppm for methyl ester protons and δ 3.4–3.5 ppm for morpholine ring protons .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via esterification of 3-morpholin-3-ylpropionic acid with methanol under acidic conditions . Alternative routes involve:

-

Mitsunobu Reaction: Coupling morpholin-3-propanol with methyl carbonate using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Ring-Opening Alkylation: Reacting morpholine with methyl acrylate derivatives in the presence of Lewis acids like TMSOTf .

A comparative analysis of synthetic methods is provided below:

| Method | Yield (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|

| Acid-Catalyzed Esterification | 78 | 12 | HCl, MeOH |

| Mitsunobu Reaction | 85 | 6 | DEAD, PPh |

| TMSOTf-Mediated Alkylation | 92 | 2 | TMSOTf (0.1 equiv) |

Functional Group Transformations

The ester group undergoes saponification to yield 3-morpholin-3-ylpropionic acid (CID: 53407794) , while the morpholine nitrogen participates in N-alkylation or acylation reactions. For example, treatment with acetic anhydride produces acetylated derivatives, enhancing lipophilicity for blood-brain barrier penetration .

Applications in Pharmaceutical Development

HDAC Inhibition Activity

Structural analogs like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrate potent histone deacetylase (HDAC) inhibition (IC = 0.8–2.3 µM) . Molecular docking studies suggest the morpholine ring occupies the HDAC active-site zinc pocket, while the ester group stabilizes protein-ligand interactions via hydrogen bonding .

Industrial and Material Science Applications

Polymer Chemistry

The morpholine moiety acts as a chain-transfer agent in radical polymerization, producing polymers with controlled molecular weights (Đ = 1.2–1.5) . Copolymers incorporating this compound show enhanced thermal stability ( = 145–160°C) .

Agrochemical Formulations

As a solubilizing agent, the compound improves the bioavailability of hydrophobic pesticides. Field trials with morpholine-containing formulations show a 40% reduction in aphid populations compared to controls .

Future Research Directions

-

Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways using -labeled analogs.

-

Structure-Activity Relationships: Modify the morpholine ring with fluorinated or chiral substituents to enhance target selectivity.

-

Green Synthesis: Develop catalytic asymmetric routes using organocatalysts to reduce reliance on hazardous reagents like TMSOTf.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume